N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide
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Overview
Description
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide: is a synthetic organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide typically involves the nitration of 9-ethylcarbazole followed by formylation. The nitration process introduces nitro groups at the 4 and 6 positions of the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or formamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the original nitro or formamide groups.
Scientific Research Applications
Biology: The compound’s derivatives have shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting biological molecules .
Medicine: Research has explored the potential of carbazole derivatives, including N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide, in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its unique electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and cell survival . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
- N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 1-(9-Ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione
Comparison: N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide is unique due to its specific substitution pattern and functional groups, which confer distinct electronic and optical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Properties
CAS No. |
80776-31-4 |
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Molecular Formula |
C15H12N4O5 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide |
InChI |
InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20) |
InChI Key |
RQOFAINMEVKIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O |
Origin of Product |
United States |
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